tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate
Description
The compound tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate is a structurally complex molecule that has potential utility in various fields, including as a scaffold for chiral ligands and as a modified backbone unit for peptide nucleic acids (PNAs) . The molecule contains a tert-butyl carbamate group and an azabicyclo[3.1.0]hexane core, which is a common structural motif in many biologically active compounds.
Synthesis Analysis
The synthesis of related azabicyclic compounds has been reported in the literature. For instance, a practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate was developed through aziridine opening and optical resolution of racemic compounds with 10-camphorsulfonic acid, providing access to multigram quantities of both enantiomers . Additionally, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was achieved by adjusting reaction conditions and using diastereomeric salt formation or chromatography on a chiral stationary phase . A stereoselective and scalable synthesis of a related compound, (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, was also described, highlighting the importance of controlling stereoselectivity in cyclopropanation steps .
Molecular Structure Analysis
The molecular structure of azabicyclic compounds can be complex, and their characterization often involves advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction analysis. For example, the molecular structure of chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined using these methods, revealing a bicyclo[2.2.2]octane structure comprised of lactone and piperidine groups .
Chemical Reactions Analysis
Azabicyclic compounds can undergo various chemical reactions, which are essential for their functionalization and application in synthesis. For instance, the regioselective introduction and transformation of substituents at specific carbon atoms of N-tert-butoxycarbonyl azabicycles have been described, allowing these molecules to serve as precursors to conformationally constrained β-amino acids . Moreover, an iodolactamization was used as a key step in the enantioselective synthesis of a compound with potential as a CCR2 antagonist .
Physical and Chemical Properties Analysis
The physical and chemical properties of azabicyclic compounds are influenced by their molecular structure. For example, the crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined to be of the monoclinic space group, with two diastereomers present in a 1:1 ratio in the crystal . These properties are crucial for understanding the behavior of these compounds in different environments and for their potential applications in drug design and synthesis.
Scientific Research Applications
Synthesis and Scalable Routes
An efficient and scalable route for synthesizing enantiomerically pure tert-butyl derivatives, similar to the compound , emphasizes the importance of starting from commercially available chiral lactones. This approach allows for significant improvements over traditional methods by using an elegant epimerization/hydrolysis step to avoid tedious purification processes. This chemistry has been successfully scaled up, demonstrating the compound's potential for large-scale applications in pharmaceutical synthesis (Maton et al., 2010).
Practical Applications in Drug Synthesis
The compound's relevance extends to its application in the synthesis of heterocyclic intermediates, such as in the practical, scalable synthesis of advanced heterocyclic intermediates involving Kulinkovich–de Meijere pyrroline cyclopropanation. This process has been developed to supply significant quantities of the target compound, highlighting its utility in synthesizing nitrogen-rich compounds for medicinal chemistry applications (Sirois et al., 2018).
Enantioselective Synthesis
The enantioselective synthesis of related compounds, using iodolactamization as a key step, showcases the compound's role in generating potent antagonists for therapeutic use. This method leads to highly functionalized products, underlining the versatility and importance of the compound in synthesizing biologically active molecules with high enantiomeric purity (Campbell et al., 2009).
Constrained Peptidomimetic Synthesis
Furthermore, the compound is instrumental in the synthesis of constrained peptidomimetics, which are essential for structure-activity studies in peptide-based drug discovery. The ability to efficiently synthesize such peptidomimetics underscores the compound's utility in the development of novel therapeutic agents (Mandal et al., 2005).
properties
IUPAC Name |
tert-butyl N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-8-6-4-11-5-7(6)8/h6-8,11H,4-5H2,1-3H3,(H,12,13)/t6-,7+,8? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYOMZXJQAKHEK-DHBOJHSNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2C1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1[C@H]2[C@@H]1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40928678 | |
Record name | tert-Butyl hydrogen 3-azTert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40928678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate | |
CAS RN |
134575-17-0 | |
Record name | tert-Butyl hydrogen 3-azTert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40928678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CP-101537 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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